molecular formula C11H16ClNO2 B1447925 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 63905-67-9

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1447925
CAS RN: 63905-67-9
M. Wt: 229.7 g/mol
InChI Key: QPBAENLXKAWWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a type of isoquinoline alkaloid . It is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .


Synthesis Analysis

The synthesis of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by a tetrahydroisoquinoline core, which is a common feature in many isoquinoline alkaloids . This core is modified with methoxy groups at the 5 and 6 positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

Analgesic and Anti-Inflammatory Effects of Isoquinoline Derivatives 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated significant analgesic and anti-inflammatory effects. In studies, this compound showed a pronounced anti-inflammatory effect at specific dosages, outperforming diclofenac sodium, a common anti-inflammatory drug (Rakhmanova et al., 2022).

Local Anesthetic Activity and Acute Toxicity

Local Anesthetic Properties and Toxicity Analysis In a study evaluating the local anesthetic activity and acute toxicity of isoquinoline derivatives, it was found that compounds including 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines demonstrated high local anesthetic activity. These compounds, in certain concentrations, were more effective than lidocaine, a widely used anesthetic, and exhibited a range of toxicity levels, with some being significantly safer than others (Azamatov et al., 2023).

Antiglioma Agents

Antiglioma Activity of Tetrahydroisoquinoline Analogs Research into the antiglioma activity of tetrahydroisoquinoline (THI) analogs identified certain compounds, such as 6,8-dimethoxy-1-(2'-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, as potential treatments. These compounds showed significant potency and selectivity against rat glioma cells compared to other cell types (Patil et al., 2010).

Synthesis and Chemical Analysis

Synthesis of Isoquinoline Derivatives Various studies have focused on synthesizing and analyzing derivatives of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline. For instance, the synthesis and evaluation of various isoquinoline analogs have been conducted to explore their potential as pharmaceutical agents. These studies have revealed insights into the structural and chemical properties of these compounds (Chan et al., 2006).

Psychopharmacological Activity

Evaluation of Psychopharmacological Properties Research on 1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline revealed sedative-anxiolytic properties at certain dosages. This study indicates the potential application of isoquinoline derivatives in the field of psychopharmacology (Sanoev, 2022).

properties

IUPAC Name

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8-7-12-6-5-9(8)11(10)14-2;/h3-4,12H,5-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBAENLXKAWWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNCC2)C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980887
Record name 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

63905-67-9
Record name 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of tert-butyl 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (800 mg, 2.73 mmol, 1.00 equiv) in methanol (15 mL) and hydrogen chloride (4 mL). The resulting solution was stirred for 5 h at room temperature. The resulting mixture was concentrated under vacuum. The residue was diluted with 5 mL of water. The resulting mixture was extracted with 3×30 mL of ethyl acetate and the aqueous layer combined. The mixture was concentrated under vacuum. This resulted in 500 mg (80%) of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a white solid. MS (ESI) m/z 194 ([M+H]+).
Name
tert-butyl 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.